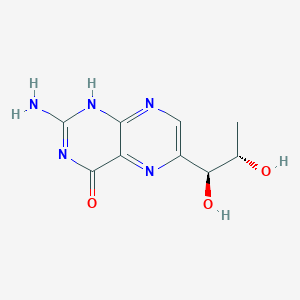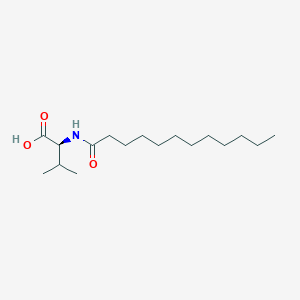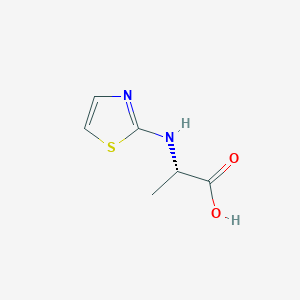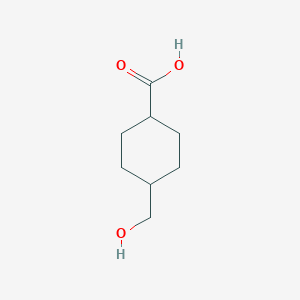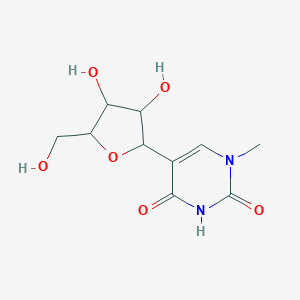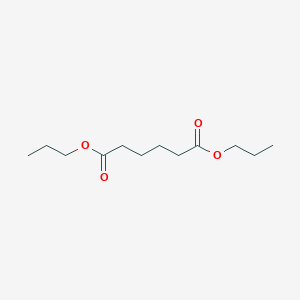
Dipropyl adipate
Descripción general
Descripción
Dipropyl Adipate is the diester of propyl alcohol and adipic acid . It is a clear, colorless or yellow liquid with a lightweight and non-greasy texture . This ingredient helps improve the spreadability of products and provides a silky, smooth feel upon application .
Synthesis Analysis
Diisopropyl adipate is synthesized from adipic acid and isopropanol with p-methyl benzenesulfonic acid as catalyst and cyclohexane as a water-taken agent . The optimum reaction condition, under which the yield of Diisopropyl Adipate is about 90.4%, were as follows: reaction time was 3h, feed mole ratio was 8∶1, the amount of catalyst and water-taken agent was 3g/0.1mol adipic acid, 20mL/0.1mol adipic acid was added .Molecular Structure Analysis
The molecular formula of Dipropyl adipate is C12H22O4 . It has a basic structure consisting of two propyl groups attached to an adipate ester .Chemical Reactions Analysis
Dipropyl adipate is a fatty acid ester . It is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .Physical And Chemical Properties Analysis
Dipropyl adipate has a molecular weight of 230.3 g/mol . It has a density of 0.979, a melting point of -15.7°C, a boiling point of 144 °C (10 mmHg), a flashing point of 140 °C, and a vapor pressure of 0.00546mmHg at 25°C . Its refractive index is between 1.4290 and 1.4320 .Aplicaciones Científicas De Investigación
Viscosity Measurements
Dipropyl adipate (DPA) is used in viscosity measurements. It’s one of the candidates for appropriate viscosity standard materials along with dimethyl adipate (DMA), diethyl adipate (DEA), and dibutyl adipate (DBA). These materials are chosen due to their characteristics of being easy to obtain, high purity, high thermal chemical stability, and especially larger viscosity value . The viscosity of DPA was experimentally measured by the vibrating wire viscometer over the temperature range of (283 to 363) K and at pressures up to 40 MPa .
Industrial Applications
DPA is used in various industrial applications due to its excellent thermal chemical stability. It’s considered as a suitable candidate for viscosity standard materials in industries .
Chemical Research
DPA is used in chemical research due to its high purity. It’s one of the materials that researchers use to improve the accuracy of viscosity measurements .
Material Science
In the field of material science, DPA is used due to its high thermal chemical stability .
Cosmetics
Although not directly mentioned, similar compounds like Diisopropyl Adipate are used in cosmetics . It’s possible that DPA might also have applications in this field.
Food Industry
Adipic acid, a component of DPA, is added to baking powders to make them acidic . It’s possible that DPA might also have applications in the food industry.
Mecanismo De Acción
Target of Action
Dipropyl adipate, also known as Adipic Acid Dipropyl Ester, is primarily used as an emollient and skin-conditioning agent in the cosmetic industry . It targets the skin, where it imparts a smooth, non-greasy texture to formulations, enhancing their spreadability and skin-feel .
Mode of Action
Dipropyl adipate interacts with the skin by forming a layer on the skin surface, which helps to slow down the loss of water from the skin surface . It also acts as a solvent, helping to dissolve and disperse other ingredients, enhancing the solubility of certain actives, ensuring their effective delivery to the skin .
Biochemical Pathways
The synthesis of Dipropyl adipate involves the esterification of adipic acid with isopropanol . This process involves the reaction of the carboxylic acid groups of adipic acid with the hydroxyl groups of isopropanol to form dipropyl adipate and water as a byproduct .
Pharmacokinetics
As a topical agent, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dipropyl adipate are primarily localized to the skin. It is absorbed through the skin where it exerts its emollient and skin-conditioning effects
Result of Action
The application of Dipropyl adipate results in improved texture and feel of skincare products like lotions, creams, and sunscreens . It enhances the texture of these products and aids in the absorption of other active ingredients . This results in a smoother, softer skin surface and improved skin hydration .
Action Environment
The action of Dipropyl adipate can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the condition of the skin (e.g., dry, oily, damaged) and the presence of other ingredients in the formulation . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Dipropyl adipate is generally considered stable under normal storage conditions .
Safety and Hazards
Propiedades
IUPAC Name |
dipropyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOUWLLFHNBUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044511 | |
| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light rubbing alcohol aroma | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
273.00 to 274.00 °C. @ 760.00 mm Hg | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.979-0.983 (20°) | |
| Record name | Dipropyl adipate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1943/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dipropyl adipate | |
CAS RN |
106-19-4 | |
| Record name | Dipropyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropyl hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3LW508W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
| Record name | Dipropyl hexanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041614 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of Dipropyl adipate on the mechanical properties of materials like glass-fiber-reinforced plastics?
A1: Research suggests that Dipropyl adipate can significantly affect the strength of materials like glass-fiber-reinforced plastics. Specifically, it has been shown to reduce the burst strength of such materials. [] For instance, in a study on a plastic motor case, Dipropyl adipate caused a maximum average loss of 79 psi in burst strength from an average of 2842 psi. [] This reduction in strength is likely due to the plasticizer's interaction with the polymer matrix, increasing its flexibility but potentially compromising its overall strength. This highlights the importance of considering the potential weakening effects of Dipropyl adipate when used in structural applications. For a deeper understanding of these interactions, further research focusing on the specific mechanisms at play is needed.
Q2: Can you elaborate on the role of Dipropyl adipate in Polylactic acid-containing aqueous dispersions?
A2: Dipropyl adipate acts as a plasticizer in Polylactic acid-containing aqueous dispersions. [] Plasticizers like Dipropyl adipate enhance the flexibility and workability of Polylactic acid by reducing the intermolecular forces between polymer chains. This results in a more pliable material that can be easily formed into films, even at room temperature. [] The inclusion of Dipropyl adipate is crucial in these dispersions, especially when aiming for transparent film formation at room temperature.
Q3: Beyond its use in plastics, are there other applications where the properties of Dipropyl adipate are being investigated?
A3: While the provided research focuses on Dipropyl adipate's role as a plasticizer, its properties are being explored in other areas as well. For instance, researchers are studying its viscosity under various temperatures and pressures (283 to 363 K and up to 40 MPa). [] Understanding these fundamental properties is crucial for applications where Dipropyl adipate might be used in high-pressure or temperature-sensitive environments. This broader investigation into its characteristics hints at the potential for Dipropyl adipate to find use beyond its traditional role as a plasticizer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




